Product packaging for 3-(4-Methoxyphenyl)butanal(Cat. No.:CAS No. 160093-24-3)

3-(4-Methoxyphenyl)butanal

Cat. No.: B2430043
CAS No.: 160093-24-3
M. Wt: 178.231
InChI Key: WXPHSQPAGVEDBR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)butanal is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . Its structure features a butanal chain substituted at the third position with a 4-methoxyphenyl group, a scaffold of interest in medicinal and synthetic chemistry . While specific biological data for this exact molecule is limited, derivatives of methoxyphenyl compounds are frequently explored in pharmaceutical research for their inhibitory activity against enzymes like butyrylcholinesterase, a target in Alzheimer's disease studies . Similarly, methoxyphenyl groups are common motifs in the synthesis of more complex molecular structures, including heterocycles and chiral intermediates . This product is provided as a high-purity material for research and development purposes, suitable for use in organic synthesis and as a building block in drug discovery. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B2430043 3-(4-Methoxyphenyl)butanal CAS No. 160093-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPHSQPAGVEDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 4 Methoxyphenyl Butanal

Reaction Pathways and Transformation Chemistry

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group is a key reactive center in 3-(4-methoxyphenyl)butanal, readily undergoing both oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: The aldehyde can be oxidized to form 3-(4-methoxyphenyl)butanoic acid. This transformation is typically achieved using various oxidizing agents. A common method for the synthesis of a related compound, 4-(4-methoxyphenyl)butanal, involved the use of pyridinium (B92312) chlorochromate for the oxidation of 4-(4-methoxyphenyl)-1-butanol. lookchem.com While specific examples for this compound are not prevalent in the provided search results, the general principles of aldehyde oxidation are well-established in organic chemistry.

Reduction: The aldehyde moiety can be reduced to the corresponding primary alcohol, 3-(4-methoxyphenyl)butan-1-ol. This is a standard transformation often carried out using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.

TransformationProduct
Oxidation3-(4-methoxyphenyl)butanoic acid
Reduction3-(4-methoxyphenyl)butan-1-ol

Transformations Involving the Aromatic Ring System

The methoxy-substituted aromatic ring in this compound is susceptible to electrophilic aromatic substitution reactions. The electron-donating nature of the methoxy (B1213986) group directs incoming electrophiles to the ortho and para positions. Given that the para position is occupied by the butanal side chain, substitutions are expected to occur at the ortho positions. Such reactions can include nitration, halogenation, and Friedel-Crafts alkylation or acylation, potentially leading to a variety of substituted derivatives. researchgate.net

Mechanistic Elucidation of Reaction Dynamics

Radical Intermediates and Reversible Redox Processes

Research has shown that reactions involving compounds structurally related to this compound can proceed through radical intermediates. For instance, the monoamine oxidase B (MAO B)-catalyzed reaction of cis- and trans-5-aminomethyl-3-(4-methoxyphenyl)dihydrofuran-2(3H)-ones results in the formation of 4-(4-methoxyphenyl)butanal, among other products. lookchem.comacs.org The formation of these products is rationalized by the generation of an α-carbon radical. lookchem.comacs.org This intermediate can then undergo further reactions, including a second electron oxidation. lookchem.comacs.org These findings suggest that MAO B can catalyze reversible redox reactions. lookchem.comacs.org

Further studies on the radical cations of similar aromatic compounds, such as 3-(4-methoxyphenyl)propanol, indicate that these intermediates can undergo deprotonation reactions. researchgate.netsci-hub.se The specific reaction pathway can be influenced by the pH of the medium. researchgate.net The generation of open-shell radical intermediates through methods like photoredox catalysis has become a valuable strategy in synthetic chemistry for C(sp3)-C(sp3) bond cleavage. researchgate.net

Key Mechanistic FeatureObservationRelated Compound(s)
Radical IntermediatesFormation of an α-carbon radical during MAO B-catalyzed reactions. lookchem.comacs.orgcis- and trans-5-aminomethyl-3-(4-methoxyphenyl)dihydrofuran-2(3H)-ones lookchem.comacs.org
Reversible Redox ProcessesMAO B can catalyze reversible redox reactions. lookchem.comacs.orgcis- and trans-5-aminomethyl-3-(4-methoxyphenyl)dihydrofuran-2(3H)-ones lookchem.comacs.org
pH InfluenceReaction pathway of radical cations can be dependent on pH. researchgate.net3-(4-methoxyphenyl)propanol radical cation researchgate.net

Catalytic Cycle Analysis in Synthesis

The synthesis of aldehydes like this compound can be achieved through various catalytic methods. One prominent approach is the hydroformylation of alkenes, where an alkene reacts with carbon monoxide and hydrogen in the presence of a transition metal catalyst.

Another relevant catalytic process involves the palladium-catalyzed multi-carbon homologation of aryl ketones to produce long-chain ketones and aldehydes. nih.gov This process involves the cleavage of the Ar-C(O) bond and subsequent cross-coupling with alkenols. nih.gov Mechanistic studies suggest that the ligand plays a crucial role in both the C-C bond cleavage and the asymmetric migration-insertion process. nih.gov The synthesis of related acrylates has been achieved through a two-step method involving a Claisen-Schmidt condensation followed by transesterification, utilizing catalysts such as sodium methoxide (B1231860) and sodium bisulfate. researchgate.net

Derivatization Strategies for Chemical Modification

The chemical modification of this compound can be achieved through derivatization of either the aldehyde group or the aromatic ring, leading to a diverse range of compounds with potentially altered biological or chemical properties.

Aldehyde Group Modifications:

Reductive Amination: The aldehyde can be converted to an amine through reductive amination. For example, a reductive amination of a related cyclobutane (B1203170) derivative was performed using NaBH(OAc)3. tdx.cat

1,4-Addition Reactions: Aldehydes can participate in 1,4-addition reactions with nitroolefins, catalyzed by peptides, to generate quaternary stereogenic centers. ethz.ch

Acetal (B89532) Formation: The aldehyde can be protected as an acetal, a common strategy in multi-step synthesis. A diastereoselective base-catalyzed acetal formation was a key step in the synthesis of (R)-3-((4-methoxybenzyl)oxy)butanal. researchgate.net

Aromatic Ring Modifications:

Friedel-Crafts Reactions: The aromatic ring can undergo Friedel-Crafts reactions. For instance, the reaction of spiro[cycloalkane]pyridazinones with anisole (B1667542) in the presence of AlCl3 is a documented transformation. researchgate.net

Other Derivatizations:

The reaction of the related compound 3-(3-(4-methoxyphenyl)acryloyl)-2H-chromen-2-one with various reagents has been shown to produce a variety of heterocyclic derivatives, including pyridines and pyrazolines. researchgate.net

Derivatization StrategyReagent/Catalyst ExampleResulting Functional Group/Compound Type
Reductive AminationNaBH(OAc)3Amine
1,4-AdditionNitroolefin, Peptide catalystQuaternary carbon center
Acetal FormationBase catalystAcetal
Friedel-Crafts ReactionAlCl3, AnisoleAryl-substituted product

Functionalization of the Aldehyde Group for Enhanced Reactivity

The aldehyde group is one of the most versatile functional groups in organic synthesis, and the aldehyde in this compound is no exception. It can undergo a variety of transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions, to enhance its molecular complexity and reactivity.

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 3-(4-methoxyphenyl)butan-1-ol. This transformation is typically achieved with high efficiency using hydride reducing agents. A variety of structurally diverse aromatic and aliphatic aldehydes can be reduced to their corresponding alcohols with excellent yields (90-98%) using reagents like sodium borohydride (NaBH₄) in a suitable solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) and ethanol. orientjchem.orgresearchgate.net For instance, the reduction of aldehydes and ketones to their corresponding alcohols is easily achieved with zinc borohydride complexes, which are slightly soluble in various aprotic solvents like acetonitrile. orientjchem.org This reaction converts the electrophilic carbonyl carbon into a nucleophilic hydroxyl group, opening pathways for subsequent etherification or esterification reactions.

Table 1: Reduction of this compound

SubstrateReagentSolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol/Ethanol3-(4-Methoxyphenyl)butan-1-ol
This compoundLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF) / Diethyl ether3-(4-Methoxyphenyl)butan-1-ol

Oxidation to Carboxylic Acid: Conversely, the aldehyde group can be oxidized to form 3-(4-methoxyphenyl)butanoic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation. This conversion is fundamental in synthesizing derivatives where a carboxylic acid moiety is required for forming amides, esters, or for its acidic properties.

Knoevenagel Condensation: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. sigmaaldrich.combhu.ac.inorientjchem.org This reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comorientjchem.org Reacting this compound in a Knoevenagel condensation would lead to the formation of a new, conjugated system, significantly altering the molecule's electronic properties and introducing further reactive handles. The use of ionic liquids as a medium for this reaction has been explored to facilitate easier work-up and catalyst recycling. orientjchem.orgresearchgate.net

Wittig Reaction: The Wittig reaction provides a powerful and reliable method for alkene synthesis by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). mnstate.edulibretexts.org This reaction is highly regioselective, ensuring the double bond forms specifically at the location of the original carbonyl group. libretexts.org The reaction of this compound with an ylide, such as one generated from benzyltriphenylphosphonium (B107652) chloride, would replace the carbonyl oxygen with a carbon-based substituent, creating a new alkene. researchgate.net The mechanism involves the nucleophilic attack of the ylide on the aldehyde, forming a four-membered oxaphosphetane intermediate which then fragments to give the alkene and triphenylphosphine (B44618) oxide. mnstate.edulibretexts.org Catalytic versions of the Wittig reaction have been developed to improve atom economy. sci-hub.se

Modifications of the Methoxyphenyl Substituent

The methoxyphenyl group offers opportunities for structural modification that can modulate the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen-bonding capacity.

Demethylation to a Phenolic Group: A key transformation of the methoxyphenyl group is the cleavage of the methyl ether to unmask a phenolic hydroxyl group, yielding 3-(4-hydroxyphenyl)butanal. This demethylation is a common strategy in medicinal chemistry to introduce a hydrogen bond donor and increase polarity. Various reagents can accomplish this, with boron tribromide (BBr₃) in dichloromethane (B109758) being a highly effective method. prepchem.com Alternatively, refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method for cleaving aryl methyl ethers. google.comcscanada.net More environmentally friendly protocols using mineral acids like HCl in high-temperature pressurized water have also been developed for the demethylation of various aromatic methyl ethers. uantwerpen.be The resulting hydroxyphenyl derivative would be expected to show different reactivity compared to its methoxy counterpart, particularly in reactions involving the phenolic hydroxyl group. sciencemadness.org

Table 2: Demethylation of this compound

SubstrateReagentConditionsProduct
This compoundBoron Tribromide (BBr₃)Dichloromethane, low temperature3-(4-Hydroxyphenyl)butanal
This compoundHydrobromic Acid (HBr)Reflux in acetic acid3-(4-Hydroxyphenyl)butanal
This compoundAqueous Hydrochloric Acid (HCl)High temperature, pressurized water3-(4-Hydroxyphenyl)butanal

Electrophilic Aromatic Substitution: The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. nih.govyoutube.com This means that the aromatic ring of this compound is susceptible to substitution by electrophiles at the positions ortho to the methoxy group (C3 and C5). While the para position is already occupied by the butanal substituent, reactions such as halogenation, nitration, or Friedel-Crafts alkylation would be expected to yield predominantly ortho-substituted products. The electron-donating nature of the methoxy group stabilizes the cationic intermediate (the sigma complex) formed during the substitution, facilitating the reaction. nih.gov However, steric hindrance from the adjacent butanal chain might influence the regioselectivity between the two equivalent ortho positions.

Advanced Spectroscopic and Structural Characterization of 3 4 Methoxyphenyl Butanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 3-(4-Methoxyphenyl)butanal molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to each proton in the molecule are observed.

The aldehydic proton (-CHO) typically appears as a triplet in the downfield region of the spectrum. The protons of the methoxy (B1213986) group (-OCH₃) resonate as a sharp singlet. The aromatic protons on the para-substituted benzene (B151609) ring show a characteristic splitting pattern, appearing as two doublets. The aliphatic protons on the butanal chain exhibit complex splitting patterns due to their coupling with neighboring protons. The methine proton (CH) adjacent to the aromatic ring appears as a multiplet, while the methylene (B1212753) protons (-CH₂-) adjacent to the aldehyde group also show as a multiplet. The terminal methyl protons (-CH₃) resonate as a doublet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehydic H~9.7t~1.8
Aromatic H~7.1d~8.6
Aromatic H~6.8d~8.6
Methoxy H~3.8s-
Methine H~3.3m-
Methylene H~2.7m-
Methyl H~1.3d~6.9

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded and appears at the lowest field. The aromatic carbons show signals in the aromatic region of the spectrum, with the carbon attached to the methoxy group appearing at a characteristic chemical shift. The carbon of the methoxy group itself resonates in the upfield region. The aliphatic carbons of the butanal chain appear at distinct chemical shifts, providing further confirmation of the molecular structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Aldehyde)~202
Aromatic C (quaternary, C-O)~158
Aromatic C (quaternary)~135
Aromatic CH~129
Aromatic CH~114
Methoxy C~55
Methine C~45
Methylene C~35
Methyl C~22

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments are employed. princeton.eduscience.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show correlations between the aldehydic proton and the adjacent methylene protons, between the methylene protons and the methine proton, and between the methine proton and the methyl protons. It also helps in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.eduresearchgate.net It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the aldehydic proton signal will correlate with the carbonyl carbon signal, and each aromatic proton signal will correlate with its corresponding aromatic carbon signal.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. princeton.edu In the case of this compound, a TOCSY experiment would show correlations among all the protons of the butanal chain, providing a clear picture of this entire fragment.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. researchgate.net The FT-IR spectrum of this compound displays several key absorption bands. mdpi.comlibretexts.org

A strong, sharp absorption band is observed for the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton appears as a pair of weak to medium bands. The aromatic C-H stretching vibrations are observed at wavenumbers slightly higher than 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group gives rise to a strong band in the fingerprint region. The spectrum also shows characteristic bands for the aromatic C=C stretching and C-H out-of-plane bending vibrations.

Table 3: Key FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Aldehyde (C=O)Stretch~1725Strong
Aldehyde (C-H)Stretch~2820, ~2720Weak to Medium
Aromatic (C-H)Stretch>3000Medium
Aliphatic (C-H)Stretch<3000Medium to Strong
Methoxy (C-O)Stretch~1250Strong
Aromatic (C=C)Stretch~1610, ~1510Medium
Aromatic (C-H)Out-of-plane bend~830Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. scifiniti.com In the Raman spectrum of this compound, the aromatic C=C stretching vibrations typically show strong signals. scifiniti.commdpi.com The C=O stretching vibration of the aldehyde is also observable, though it is often weaker than in the FT-IR spectrum. The symmetric stretching of the benzene ring is a prominent feature in the Raman spectrum. The aliphatic C-H stretching and bending vibrations are also present.

Table 4: Key Raman Shifts for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic (C=C)Stretch~1610Strong
Aromatic RingSymmetric Stretch~1000Strong
Aldehyde (C=O)Stretch~1725Medium to Weak
Aliphatic (C-H)Stretch~2900-3000Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, this technique provides a precise molecular weight and reveals a characteristic fragmentation pattern that serves as a molecular fingerprint.

The molecular formula of this compound is C₁₁H₁₄O₂. bldpharm.com Its calculated molecular weight is approximately 178.23 g/mol . bldpharm.com In mass spectrometry, this would correspond to a molecular ion peak ([M]⁺) at an m/z of approximately 178 under electron ionization (EI) conditions.

The fragmentation of this compound is dictated by its functional groups: the aldehyde, the methoxy-substituted aromatic ring, and the aliphatic chain. The fragmentation patterns of aldehydes and ethers are well-documented. libretexts.orgmiamioh.edu Aldehydes commonly undergo α-cleavage (loss of a hydrogen atom or the CHO group) and β-cleavage. libretexts.org Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system. libretexts.org

The fragmentation of butanal (C₄H₈O), a structural component of the target molecule, provides a useful comparison. docbrown.infonist.gov Butanal exhibits a molecular ion peak at m/z 72 and a prominent base peak at m/z 44, which results from a McLafferty rearrangement. docbrown.info

For this compound, key fragmentation pathways would include:

Loss of the propyl group: Cleavage of the bond between the aromatic ring and the butanal chain can lead to a stable methoxyphenyl-containing fragment.

McLafferty-type rearrangement: This is a characteristic fragmentation for aldehydes and ketones with a sufficiently long alkyl chain, leading to the loss of a neutral alkene molecule.

Cleavage adjacent to the carbonyl group: Loss of the formyl group (-CHO, 29 mass units) or a hydrogen atom is possible. libretexts.org

Formation of a methoxybenzyl cation: A very common and stable fragment in compounds containing a methoxybenzene moiety is the tropylium-like ion at m/z 121, resulting from benzylic cleavage and rearrangement.

In studies of related compounds, such as 4-(4-methoxyphenyl)butanal, which is an isomer of the target compound, MS/MS fragmentation patterns are used for definitive identification. lookchem.comacs.org Analysis of lignin (B12514952) depolymerization products often involves identifying compounds with methoxy phenolic moieties, where a dominant fragment ion at m/z 137 is observed. escholarship.org

Below is a table of expected key fragments for this compound based on established fragmentation principles.

m/z ValueProposed Fragment IonNotes
178[C₁₁H₁₄O₂]⁺Molecular Ion ([M]⁺)
149[M - CHO]⁺Loss of the formyl group
134[C₉H₁₀O]⁺Resulting from cleavage of the C-C bond beta to the ring, losing C₂H₄O
121[C₈H₉O]⁺Stable methoxybenzyl cation, a common fragment for methoxyphenyl compounds

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. While this compound is a liquid at room temperature, the crystallographic analysis of its solid-state analogues provides invaluable insight into molecular conformation, packing, and intermolecular interactions that are governed by the methoxyphenyl group. researchgate.net

For instance, the crystal structure of (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one shows that the methoxyphenyl groups are significantly twisted relative to the central thiazole (B1198619) ring. iucr.org In the crystal, the molecules are linked into a three-dimensional network by a series of C–H⋯N, C–H⋯O, and C–H⋯S hydrogen bonds. iucr.org

In another example, the analysis of two conformational polymorphs of 3-diethylamino-4-(4-methoxyphenyl)-1,1-dioxo-4H-1λ⁶,2-thiazete-4-carbonitrile revealed that the two forms differ only by a flip of the –OCH₃ group. rsc.org This highlights the conformational flexibility of the methoxy group and its impact on crystal packing. The study found that electrostatic interactions are the dominant force in the crystal lattice. rsc.org

The table below summarizes crystallographic data for several analogues containing the methoxyphenyl group, illustrating the common crystal systems and space groups in which these types of compounds crystallize.

Compound NameCrystal SystemSpace GroupKey Structural FeaturesReference
cis-4-(4-Methoxyphenyl)-3-methyl-7-nitro-2-phenyl-l,2,3,4-tetrahydroquinolineMonoclinicP2₁/nThe piperidine (B6355638) moiety nitrogen atom tends towards sp² hybridization. scielo.org.co
(3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidMonoclinicC2/cThe piperidine ring adopts a screw-boat conformation. Molecules are linked by O-H···O hydrogen bonds. nih.gov
5-(3-methoxyphenyl)indoline-2,3-dioneOrthorhombicPbcaMolecules form chains via N-H···O bonds, which are then linked into layers by π-stacking interactions. cambridge.org
N-(4-Methoxyphenyl)-3,5-bis[(E)-4-methylbenzylidene]-4-oxopiperidine-1-carboxamideMonoclinicP2₁/nThe structure features a central 4-oxopiperidine-1-carboxamide (B108025) heterocycle with an E,E'-configuration. rsc.org

These examples demonstrate that while a direct crystal structure of this compound may not be available, the extensive crystallographic data on its analogues provide a robust understanding of the steric and electronic properties of the methoxyphenyl structural motif in the solid state.

Computational and Theoretical Chemistry Studies on 3 4 Methoxyphenyl Butanal

Quantum Chemical Calculations for Electronic and Geometric Parameters

Quantum chemical calculations are fundamental to predicting the electronic structure and geometry of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

For instance, in studies of related molecules containing the 4-methoxyphenyl (B3050149) group, DFT methods like the B3LYP functional with a 6-311G(d,p) or 6-311++G(d,p) basis set have been successfully used. mdpi.comtandfonline.comopenaccesspub.org These calculations provide an optimized structure in the gaseous phase, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com For example, a study on N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin showed a close correlation between the bond lengths and angles determined by X-ray analysis and those calculated via DFT at the B3LYP/6–311 G(d,p) level. mdpi.com Similar DFT calculations on 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine were used to compute a full range of geometrical parameters. openaccesspub.org

A hypothetical comparison of selected geometric parameters for 3-(4-Methoxyphenyl)butanal, as would be derived from DFT calculations versus experimental data, is presented below.

Table 1: Illustrative Comparison of Predicted Geometric Parameters for this compound This table is illustrative and based on typical results from DFT calculations.

Parameter Predicted (DFT/B3LYP) Experimental (Hypothetical)
C=O Bond Length (Aldehyde) 1.21 Å 1.20 Å
C-O Bond Length (Methoxy) 1.36 Å 1.37 Å
C-C-C Bond Angle (Butanal Chain) 112.5° 112.0°
Aromatic C-C-H Bond Angle 120.0° 120.1°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net

In a computational study of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO and LUMO energies were calculated to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. mdpi.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, a similar analysis would reveal the localization of the HOMO, likely on the electron-rich methoxy-substituted benzene (B151609) ring, and the LUMO, likely centered on the electron-withdrawing aldehyde group. This information is vital for predicting how the molecule will interact with other reagents. wuxiapptec.com

Table 2: Example Frontier Orbital Energies and Reactivity Descriptors Data based on the analysis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin as an example. mdpi.com

Parameter Value (eV)
EHOMO -5.8170
ELUMO -0.8904
Energy Gap (ΔE) 4.9266

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the preferred conformations of a flexible molecule like this compound and how its structure is influenced by the surrounding solvent. acs.org

MD simulations involve calculating the forces between atoms and using these forces to simulate the dynamic evolution of the system. rsc.org These simulations can identify the most populated conformational states and the distribution of solvent molecules around the solute. acs.org This is particularly important for understanding how a molecule behaves in a solution, as solvent interactions can significantly affect its structure and reactivity. In advanced studies, MD simulations are combined with quantum mechanical calculations to predict properties like NMR chemical shifts in solution, providing a more accurate picture that accounts for environmental effects. acs.org For instance, studies on other molecules have used MD to understand stable binding affinities to biological targets. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry can model entire reaction pathways, providing detailed insights into reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the activation energies required for a reaction to proceed.

For a molecule like this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as aldol (B89426) condensations or reductions. For example, the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde, can be analyzed by calculating the LUMO-HOMO energy differences of the reactants to gauge reactivity. wuxiapptec.com The modeling process involves locating the transition state structure—the highest energy point along the reaction coordinate—and characterizing it, often by confirming the presence of a single imaginary frequency in a vibrational analysis. This information is critical for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction and Validation of Spectroscopic Data

Computational methods are extensively used to predict spectroscopic data, which can then be validated against experimental measurements. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) formalism within a DFT framework. acs.orgresearchgate.net The accuracy of these predictions can be enhanced by considering solvent effects, often through a combination of MD simulations and quantum mechanical calculations. acs.org For example, the calculated 1H and 13C NMR chemical shifts for a molecule can be compared directly with its experimental spectrum. A study on 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine demonstrated the use of DFT to compute its IR, Raman, NMR, and UV-Vis spectra. openaccesspub.org This comparison serves as a stringent test of the computational model's accuracy and its ability to reproduce real-world observations.

Catalytic Applications and Methodological Advancements in 3 4 Methoxyphenyl Butanal Chemistry

Organocatalysis in Asymmetric Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis, offering a complementary approach to metal-based and enzymatic catalysis. For aldehydes structurally similar to 3-(4-Methoxyphenyl)butanal, specifically α-aryl branched aldehydes, organocatalysis provides a direct pathway to chiral molecules by facilitating reactions at the α-carbon.

Key organocatalytic strategies applicable to this compound involve enamine and iminium ion activation. Proline and its derivatives are prominent catalysts that operate via an enamine mechanism. These catalysts can facilitate the asymmetric α-functionalization of α-branched aldehydes. For instance, the electrophilic amination of α-aryl propionaldehydes using dialkyl azodicarboxylates, catalyzed by proline, yields α-hydrazino aldehydes with varying degrees of enantiocontrol. mdpi.com Similarly, asymmetric α-hydroxylation and α-fluorination have been achieved, providing access to valuable chiral building blocks. mdpi.com

A significant advancement is the dual catalysis approach, which combines organocatalysis with other catalytic systems. For example, the asymmetric allylation of branched aldehydes has been accomplished by combining a chiral primary amine catalyst with an iridium-phosphoramidite organometallic complex. This method has been shown to be effective for α-aryl propionaldehydes, yielding products in excellent yields and high enantioselectivity (up to >99% ee). mdpi.com Another innovative dual-catalysis system merges a chiral phosphoric acid with palladium catalysis for the α-allylic alkylation of branched aldehydes with nonfunctionalized alkenes. mdpi.com

While direct organocatalytic applications on this compound are not extensively documented in dedicated studies, the successful functionalization of analogous α-aryl aldehydes provides a strong precedent for its potential. The principles of enamine and iminium ion catalysis, proven effective for α-aryl propionaldehydes and butanals, are directly transferable. mdpi.combeilstein-journals.org N-Heterocyclic carbenes (NHCs) also represent a promising class of organocatalysts for reactions such as the cross-benzoin reaction between aliphatic and aryl aldehydes, further expanding the potential transformations of the butanal moiety. acs.org

Table 1: Representative Organocatalytic α-Functionalizations of α-Aryl Aldehydes This table presents data for reactions on aldehydes structurally analogous to this compound, demonstrating the potential of these methods.

Reaction TypeAldehyde SubstrateCatalyst SystemProductYield (%)Enantiomeric Excess (ee, %)Reference
α-Aminationα-Aryl PropionaldehydeProline (50 mol%)α-Hydrazino AldehydeModerate-GoodVariable mdpi.com
α-Hydroxylationα-Aryl PropionaldehydeProline-derivativeα-Hydroxy AldehydeGoodGood-Very Good mdpi.com
α-Allylationα-Aryl PropionaldehydePrimary Amine / Ir-complexα-Allyl Aldehyde94-9888 - >99 mdpi.com

Biocatalysis for Enantioselective Transformations

Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. For this compound and its derivatives, enzymes such as ketoreductases (KREDs), lipases, and transaminases are instrumental in achieving high enantioselectivity.

A key application is the synthesis of chiral amines, which are valuable pharmaceutical intermediates. For example, the chiral amine 4-(4-methoxyphenyl)-2-butanamine, an intermediate in the synthesis of Dobutamine, can be produced via a chemoenzymatic cascade. This process starts with the synthesis of the prochiral ketone, 4-(4-methoxyphenyl)-2-butanone, which is then subjected to asymmetric amination using an ω-transaminase (ATA). oup.com Immobilization of the enzyme on supports like 2D zeolites has been shown to enhance stability and reusability. oup.com

The asymmetric reduction of the corresponding ketone, 4-(4-methoxyphenyl)-2-butanone, or the aldehyde, this compound, to the chiral alcohol is another critical transformation. Numerous studies have demonstrated the effective reduction of ketones bearing the 4-methoxyphenyl (B3050149) group. For instance, the bioreduction of 1-(4-methoxyphenyl)-ethanone to (S)-1-(4-methoxyphenyl)-ethanol has been achieved with excellent conversion (95%) and enantiomeric excess (>99%) using immobilized fungi like Penicillium citrinum. mdpi.com Whole cells of Acetobacter pasteurianus and Rhodotorula sp. have also been employed for the anti-Prelog reduction of 4'-methoxyacetophenone, yielding the (S)-alcohol with high enantiopurity. nih.govnih.gov

Furthermore, ketoreductases have been applied in the synthesis of Apremilast, a pharmaceutical agent. The synthesis involves the bioreduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (B1375837) using KRED-P2-D12, which produces the desired (R)-alcohol with 93% ee. researchgate.netscielo.br Lipases, such as those from Aspergillus niger, are used for the kinetic resolution of racemic acetates, like rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate, achieving >99% ee for the (R)-alcohol. researchgate.netscielo.br These examples underscore the power of biocatalysis to access specific stereoisomers of compounds structurally related to this compound.

Table 2: Enantioselective Biocatalytic Transformations of 4-Methoxyphenyl Derivatives

TransformationSubstrateBiocatalystProductConversion/Yield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric Amination4-(4-Methoxyphenyl)-2-butanoneω-Transaminase (ATA)(S)-4-(4-Methoxyphenyl)-2-butanamine-- oup.com
Asymmetric Reduction1-(4-Methoxyphenyl)-ethanoneImmobilized P. citrinum(S)-1-(4-Methoxyphenyl)-ethanol95>99 mdpi.com
Asymmetric Reduction4'-MethoxyacetophenoneAcetobacter pasteurianus(S)-1-(4-Methoxyphenyl)ethanol94.999.7 nih.gov
Asymmetric Reduction4'-MethoxyacetophenoneRhodotorula sp. AS2.2241(S)-1-(4-Methoxyphenyl)ethanol-99 nih.gov
Asymmetric Reduction1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanoneKRED-P2-D12(R)-Alcohol4893 researchgate.netscielo.br
Kinetic Resolutionrac-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetateLipase from Aspergillus niger(R)-Alcohol50 (conv.)>99 researchgate.netscielo.br
Enantioselective Reduction4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dioneNocardia salmonicolor SC 6310(3R-cis)-Hydroxy-benzazepin-2-one9699.8 mdpi.com

Heterogeneous Catalysis and Sustainable Process Development

Heterogeneous catalysis is fundamental to developing sustainable chemical processes, offering advantages such as catalyst reusability, simplified product separation, and suitability for continuous flow systems. dtu.dk In the context of this compound chemistry, heterogeneous catalysts are employed for both its synthesis and subsequent conversions, particularly hydrogenation. drhazhan.comillinois.edu

The synthesis of precursors to this compound can be achieved using sustainable catalytic methods. For instance, the ketone analogue, 4-(4-methoxyphenyl)-2-butanone, is synthesized in a one-pot process using a bifunctional palladium-on-magnesium oxide (Pd/MgO) catalyst. oup.com Gold nanoparticle catalysts supported on materials like ceria (Au/CeO2) have been used for the selective oxidation of alcohols such as 3-(4-methoxyphenyl)-1-propanol to the corresponding aldehyde, demonstrating high selectivity under aerobic conditions. ucl.ac.uk Furthermore, sulfonated mesoporous silica (B1680970) has been developed as a solid acid catalyst for Friedel-Crafts reactions involving aldehydes, showcasing a sustainable alternative to homogeneous acids. acs.org

The hydrogenation of the aldehyde group in this compound to form 3-(4-Methoxyphenyl)butanol is a key transformation often accomplished with heterogeneous catalysts like palladium, platinum, or nickel. drhazhan.comtcichemicals.comlibretexts.org These catalysts, typically supported on materials such as carbon (Pd/C) or alumina, are highly effective for the reduction of aldehydes to alcohols. drhazhan.comtcichemicals.com The development of one-pot processes that combine heterogeneous catalysis with other synthetic steps enhances process efficiency. An example is the use of a trifunctional layered double-hydroxide (LDH) catalyst for a Heck reaction and asymmetric dihydroxylation sequence to prepare ethyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propionate, a precursor for the drug Diltiazem. rsc.org Such integrated approaches are central to sustainable process development in fine chemical synthesis. rsc.org

Development of Novel Catalytic Systems for Aldehyde Functionalization

Recent research has focused on developing novel catalytic systems to expand the reaction scope of aldehydes, moving beyond traditional transformations. For this compound, these new methods offer pathways to unique molecular architectures through the functionalization of various positions on the molecule.

Photocatalysis has emerged as a powerful tool for activating aldehydes under mild conditions. researchgate.net Visible-light-mediated systems enable a range of transformations. For example, photocatalytic polarity-reversal reactions allow for the allylation of aldehydes using allyl sulfones to form homoallylic alcohols. sioc.ac.cn This method proceeds under neutral aqueous conditions, making it highly biocompatible. sioc.ac.cn Another innovative approach is the direct C-H arylation of aldehydes, achieved by merging photocatalyzed hydrogen atom transfer (HAT) with palladium catalysis. acs.org This dual catalytic system allows for the formation of ketones from aldehydes and aryl halides with broad substrate scope. acs.org Similarly, a formal β-C-H arylation of aldehydes has been developed using cooperative nickel and photoredox catalysis, proceeding via silyl (B83357) enol ether intermediates. nih.gov

Other novel strategies include the use of transient directing groups to achieve site-selective C-H functionalization. Copper-catalyzed ortho-C-H thiolation of aryl aldehydes has been demonstrated using an aminobenzoic acid as a transient directing group, which forms a temporary imine that directs the catalyst to the ortho position of the aromatic ring. rsc.org While this is applied to aryl aldehydes, the principle could be adapted for the methoxyphenyl ring of the target compound. These cutting-edge catalytic systems significantly broaden the synthetic utility of aldehydes like this compound, enabling the construction of complex molecules through previously inaccessible pathways. acs.org

Conclusion and Future Research Directions in 3 4 Methoxyphenyl Butanal Chemistry

Summary of Current Research Contributions

Scientific literature explicitly detailing the synthesis and research contributions of 3-(4-Methoxyphenyl)butanal is exceptionally limited. The compound is primarily listed in chemical supplier catalogs, which provide basic identifying information.

PropertyValue
CAS Number 160093-24-3
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Alternate Name (+/-)-β-(p-Methoxy-phenyl)-butyraldehyd

Table 1: Basic properties of this compound. bldpharm.commolaid.com

A European patent concerning liquid laundry detergent compositions lists a structurally similar compound, 3-(4-propan-2-ylphenyl)butanal, as a potential component of a free perfume composition. googleapis.com This suggests that aldehydes of this structural class may possess olfactory properties of interest, although no such application has been documented specifically for this compound.

Identification of Knowledge Gaps and Unexplored Avenues

The scarcity of dedicated research on this compound reveals several significant knowledge gaps and, consequently, numerous avenues for future investigation.

Synthesis: There is a clear lack of established and optimized synthetic protocols for this compound. While its formation from an amide precursor has been noted, a systematic study of this and other potential synthetic routes is needed. lookchem.com For instance, oxidation of the corresponding alcohol, 3-(4-methoxyphenyl)butan-1-ol, or hydroformylation of a suitable alkene precursor could be explored.

Physicochemical Properties: Beyond its basic molecular formula and weight, a detailed characterization of the physicochemical properties of this compound is absent from the literature. This includes, but is not limited to, its boiling point, melting point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry).

Reactivity: The chemical reactivity of the aldehyde functional group in conjunction with the methoxyphenyl moiety in this specific arrangement has not been investigated. Studies on its oxidation to the corresponding carboxylic acid, reduction to the alcohol, and participation in various condensation reactions (e.g., aldol (B89426), Knoevenagel) would provide valuable chemical insights.

Biological Activity: The biological properties of this compound remain entirely unexplored. Given that structurally related compounds are investigated for various biological activities, it would be pertinent to screen this compound for potential pharmacological or agrochemical effects.

Applications: As noted, a structurally similar aldehyde has been mentioned in the context of perfumery. googleapis.com A systematic evaluation of the organoleptic properties of this compound could reveal its potential as a fragrance ingredient. Furthermore, its potential as a building block in the synthesis of more complex molecules for materials science or pharmaceuticals is an open field of inquiry.

Prospective Methodological and Synthetic Innovations for the Compound

Future research efforts should be directed at addressing the aforementioned knowledge gaps. The development of novel and efficient synthetic methodologies would be a primary focus.

Synthetic Innovations:

Catalytic Routes: The development of catalytic methods for the synthesis of this compound would be a significant advancement. This could involve the catalytic hydroformylation of 1-methoxy-4-(prop-1-en-2-yl)benzene or related unsaturated precursors.

Biocatalysis: The use of enzymes for the stereoselective synthesis of chiral this compound could be a promising avenue, particularly if the compound or its derivatives show interesting biological activity.

Flow Chemistry: The application of continuous flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, especially for potentially exothermic reactions.

Methodological Innovations:

Advanced Spectroscopic Analysis: A thorough characterization using modern spectroscopic techniques, including 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry, is essential to build a complete profile of the compound.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to predict the compound's spectroscopic properties, conformational preferences, and reactivity, which can guide experimental work.

High-Throughput Screening: To explore its potential applications, high-throughput screening methods could be utilized to assess its biological activity against various targets or to evaluate its properties as a fragrance or flavoring agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)butanal in academic research?

  • Methodological Answer : A widely used approach involves the reduction of α,β-unsaturated aldehydes. For example, (E)-3-(4-methoxyphenyl)but-2-enal can be reduced using catalytic hydrogenation or metal hydrides (e.g., NaBH4) to yield the saturated aldehyde. Purification via flash column chromatography (e.g., silica gel with 20% diethyl ether in pentane) is recommended to isolate the product, as demonstrated in analogous syntheses of related aldehydes .
  • Key Considerations : Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid over-reduction to the alcohol. Monitoring by TLC or GC-MS is advised to track reaction progress.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.7–10.0 ppm. The methoxy group (-OCH3) resonates as a singlet at δ ~3.8 ppm, while aromatic protons from the 4-methoxyphenyl moiety show characteristic splitting patterns (e.g., doublets at δ 7.2–7.4 ppm and δ 6.8–7.0 ppm) .
  • IR Spectroscopy : A strong absorption band near 1720 cm⁻¹ confirms the aldehyde carbonyl group. Additional peaks for C-O (methoxy) and aromatic C-H stretching are expected at ~1250 cm⁻¹ and ~3000 cm⁻¹, respectively.
    • Validation : Compare spectral data with literature values or analogous compounds, such as 3-(4-methoxyphenyl)propanal .

Advanced Research Questions

Q. What strategies optimize catalytic asymmetric synthesis of this compound for high enantiomeric excess?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline-derived catalysts) or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry during key steps like aldol reactions or hydrogenations .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may enhance catalyst-substrate interactions.
  • Kinetic Resolution : Monitor enantioselectivity using chiral HPLC or NMR with chiral shift reagents to refine reaction parameters.
    • Data Interpretation : If enantiomeric excess (ee) is lower than expected, consider catalyst degradation or competing non-catalytic pathways.

Q. How can researchers address contradictions in reported reaction yields for hydrogenating 3-(4-Methoxyphenyl)but-2-enal?

  • Methodological Answer :

  • Variable Factors : Discrepancies may arise from differences in hydrogen pressure, catalyst type (e.g., Pd/C vs. PtO2), or substrate purity. For example, trace impurities in the starting material can poison catalysts, reducing yields .
  • Troubleshooting :

Conduct control experiments with standardized catalysts and substrates.

Use high-purity solvents and inert atmospheres to minimize side reactions.

Explore alternative purification methods (e.g., distillation instead of column chromatography) to recover more product .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • Storage : Store in airtight, light-resistant containers under inert gas (N2 or Ar) to prevent oxidation. Refrigerate at 2–8°C for long-term stability.
  • Spill Management : Neutralize aldehyde spills with sodium bisulfite solution, followed by absorption with inert materials (e.g., vermiculite) .

Data Analysis and Mechanistic Studies

Q. How does the 4-methoxyphenyl substituent influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Electronic Effects : The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution and stabilizing intermediates via resonance.
  • Steric Effects : The substituent’s position (para) minimizes steric hindrance, favoring regioselective reactions at the aldehyde group.
  • Experimental Validation : Compare reaction rates with non-substituted analogs (e.g., 3-phenylbutanal) using kinetic studies .

Q. What computational methods aid in predicting the stability of this compound tautomers?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model keto-enol tautomerism. Optimize geometries at the B3LYP/6-31G(d) level and calculate Gibbs free energy differences.
  • NMR Correlation : Detect enol content via ¹³C NMR (e.g., carbonyl carbon shifts) or deuterium exchange experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.